molecular formula C9H9BrO2 B1380974 2-Bromo-3-ethoxybenzaldehyde CAS No. 1221180-39-7

2-Bromo-3-ethoxybenzaldehyde

Cat. No.: B1380974
CAS No.: 1221180-39-7
M. Wt: 229.07 g/mol
InChI Key: XBOOGQYEYQDAEI-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like carbon disulfide or acetic acid at controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of 2-substituted-3-ethoxybenzaldehyde derivatives.

    Oxidation: Formation of 2-bromo-3-ethoxybenzoic acid.

    Reduction: Formation of 2-bromo-3-ethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-ethoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: Potential use in the development of new drugs and therapeutic agents due to its reactivity and functional groups.

    Industry: In the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxybenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atom and the reactivity of the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Another brominated benzaldehyde derivative with a chlorine atom at the fourth position.

    3-Ethoxybenzaldehyde: A similar compound lacking the bromine substitution, which affects its reactivity and applications.

    2-Bromo-3-methoxybenzaldehyde: A compound with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

Uniqueness: 2-Bromo-3-ethoxybenzaldehyde is unique due to the specific positioning of the bromine and ethoxy groups, which influence its chemical behavior and make it suitable for particular synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOOGQYEYQDAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The suspension of 2-bromo-3-hydroxybenzaldehyde (120 g, 0.60 mol), K2CO3 (247 g, 1.79 mol) and bromoethane (135 mL, 1.79 mol) in DMF (700 mL) was stirred at 70° C. for 3 h. After the reaction was quenched with water (50 mL), the resulting mixture was extracted with EtOAc (3×60 mL). The combined organic layers were washed with water (50 mL) and aqueous LiCl solution (50 mL), dried over anhydrous Na2SO4 and concentrated to dryness in vacuo. The residue was purified by column chromatography on silica gel to give the target compound (128 g, yield 94%). 1H NMR (400 MHz, DMSO-d6 δ 10.45 (s, 1H), 7.52-7.50 (d, 1H), 7.38-7.34 (t, 1H), 7.13-7.10 (d, 1H), 4.18-4.13 (m, 2H), 1.53-1.50 (m, 3H).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
247 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
94%

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